benzyl(triphenyl)phosphanium;4-chloro-3-methylphenolate
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Overview
Description
Benzyl(triphenyl)phosphanium;4-chloro-3-methylphenolate is a chemical compound that combines the properties of benzyltriphenylphosphonium and 4-chloro-3-methylphenolate. This compound is known for its applications in organic synthesis and as a phase-transfer catalyst. It is a quaternary phosphonium salt, which makes it highly soluble in water and polarizable solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl(triphenyl)phosphanium;4-chloro-3-methylphenolate typically involves the reaction of triphenylphosphine with benzyl chloride in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Benzyl(triphenyl)phosphanium;4-chloro-3-methylphenolate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: It undergoes nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions are commonly used.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphonium salts.
Scientific Research Applications
Benzyl(triphenyl)phosphanium;4-chloro-3-methylphenolate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of benzyl(triphenyl)phosphanium;4-chloro-3-methylphenolate involves its ability to act as a phase-transfer catalyst. It facilitates the transfer of reactants between different phases, such as from an aqueous phase to an organic phase. This enhances the reaction rate and efficiency. The compound interacts with molecular targets by forming complexes with reactants, thereby stabilizing transition states and lowering activation energy .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A common reagent in organic synthesis, used in the Wittig reaction.
Benzyltriphenylphosphonium chloride: Similar in structure but lacks the 4-chloro-3-methylphenolate component.
Uniqueness
Benzyl(triphenyl)phosphanium;4-chloro-3-methylphenolate is unique due to its combined properties of benzyltriphenylphosphonium and 4-chloro-3-methylphenolate. This combination enhances its solubility and reactivity, making it more effective as a phase-transfer catalyst and in various chemical reactions .
Properties
CAS No. |
93841-03-3 |
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Molecular Formula |
C32H28ClOP |
Molecular Weight |
495.0 g/mol |
IUPAC Name |
benzyl(triphenyl)phosphanium;4-chloro-3-methylphenolate |
InChI |
InChI=1S/C25H22P.C7H7ClO/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;1-5-4-6(9)2-3-7(5)8/h1-20H,21H2;2-4,9H,1H3/q+1;/p-1 |
InChI Key |
DHKCGXFVRLDEBU-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=CC(=C1)[O-])Cl.C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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